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Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung
Trichlormethylsilan (TCMS), auch bekannt als Methyltrichlorsilan (MTS), ist eine organische

Siliziumverbindung mit der chemischen Formel CH₃SiCl₃. In der Mikroelektronik-Fertigung hat

sich TCMS als ein entscheidender Präkursor für die chemische Gasphasenabscheidung (CVD)

von hochwertigen Siliziumkarbid (SiC)-Dünnschichten etabliert. Siliziumkarbid ist aufgrund

seiner herausragenden Eigenschaften – wie einer großen Bandlücke, hohen thermischen

Leitfähigkeit, hohen Durchbruchfeldstärke und chemischen Inertheit – ein Schlüsselmaterial für

Hochleistungs- und Hochfrequenz-Elektronikbauteile.

Diese Applikationshinweise bieten einen detaillierten Überblick über die Verwendung von

Trichlormethylsilan in der Mikroelektronik, fassen quantitative Daten zusammen und stellen

ein detailliertes experimentelles Protokoll für die Abscheidung von SiC-Dünnschichten mittels

thermischer CVD zur Verfügung.

Anwendungsbereiche in der Mikroelektronik
Die primäre Anwendung von Trichlormethylsilan in der Mikroelektronik ist die Rolle als Single-

Source-Präkursor für die Abscheidung von Siliziumkarbid.[1] In einem CVD-Prozess dient

TCMS gleichzeitig als Quelle für Silizium und Kohlenstoff, was den Prozess im Vergleich zur

Verwendung von separaten Silizium- und Kohlenstoff-Präkursoren vereinfacht. Die thermische
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Zersetzung von TCMS bei hohen Temperaturen führt zur Bildung von stöchiometrischem SiC.

[1]

Die grundlegende chemische Reaktion für die Abscheidung von SiC aus TCMS lautet:

CH₃SiCl₃ (g) → SiC (s) + 3 HCl (g)

Diese Reaktion findet typischerweise bei Temperaturen zwischen 1100 °C und 1900 °C statt.[1]

Quantitative Daten zur SiC-Abscheidung mittels
TCMS
Die Prozessparameter während des CVD-Prozesses haben einen signifikanten Einfluss auf die

Eigenschaften der abgeschiedenen SiC-Schicht, wie z.B. die Kristallinität,

Oberflächenmorphologie und Wachstumsrate. Die folgende Tabelle fasst typische

Prozessparameter und deren Einfluss zusammen, basierend auf publizierten Studien.
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Parameter Typischer Bereich
Einfluss auf die SiC-
Schicht

Substrattemperatur 1100 - 1800 °C

Bestimmt die Kristallstruktur

(z.B. 3C-SiC, 4H-SiC, 6H-SiC),

die Wachstumsrate und die

Oberflächenrauheit. Höhere

Temperaturen begünstigen das

epitaktische Wachstum und

eine höhere Kristallqualität.

TCMS-Flussrate 10 - 200 sccm

Beeinflusst die Wachstumsrate

und die Gleichmäßigkeit der

Schicht. Eine zu hohe

Flussrate kann zu Gasphasen-

Nukleation und einer

verschlechterten

Schichtqualität führen.

Trägergas (H₂) 10 - 100 slm

Dient zum Transport des

Präkursors und zur

Verdünnung. Wasserstoff spielt

auch eine aktive Rolle bei der

Reduktion von unerwünschten

Nebenprodukten und der

Ätzung von amorphem

Kohlenstoff.

Reaktordruck 20 - 1000 mbar

Beeinflusst die

Transportphänomene im

Reaktor und die Konzentration

der Reaktanden an der

Substratoberfläche.

Niedrigerer Druck kann die

Gleichmäßigkeit verbessern.

C/Si-Verhältnis (im Gas) 0.8 - 1.5 Kann durch Zugabe von

Kohlenwasserstoffen (z.B.

Propan, Acetylen) oder Silanen

(z.B. Silan, Dichlorsilan)
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zusätzlich zum TCMS

eingestellt werden, um die

Stöchiometrie und die

elektrischen Eigenschaften der

SiC-Schicht zu steuern.

Experimentelles Protokoll: Thermische CVD von SiC
aus TCMS
Dieses Protokoll beschreibt die Abscheidung einer epitaktischen Siliziumkarbid-Schicht auf

einem Silizium-Wafer in einem horizontalen Kaltwand-CVD-Reaktor.

1. Materialien und Geräte

Präkursor: Trichlormethylsilan (CH₃SiCl₃), Halbleiterqualität (99.9999%)

Trägergas: Wasserstoff (H₂), UHP-Qualität (99.9999%)

Substrat: Silizium (100)-Wafer, p-Typ, 1-10 Ω·cm

Reinigungslösungsmittel: Aceton, Isopropanol (beide Halbleiterqualität), deionisiertes

Wasser (>18 MΩ·cm)

Ätzlösung: Gepufferte Flusssäure (BHF)

Ausrüstung: Horizontaler Kaltwand-CVD-Reaktor mit RF-Induktionsheizung,

Massenflussregler (MFCs), Vakuumpumpen, Abgaswäscher.

2. Substratvorbereitung

Den Silizium-Wafer in einem Ultraschallbad für jeweils 10 Minuten in Aceton und Isopropanol

reinigen, um organische Verunreinigungen zu entfernen.

Den Wafer gründlich mit deionisiertem Wasser spülen.

Die native Oxidschicht durch Eintauchen des Wafers in eine BHF-Lösung für 60 Sekunden

entfernen.
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Den Wafer erneut mit deionisiertem Wasser spülen und mit trockenem Stickstoff trocknen.

Den gereinigten Wafer umgehend in die Ladekammer des CVD-Reaktors transferieren.

3. CVD-Prozessablauf

Evakuierung und Aufheizen:

Die Reaktorkammer auf einen Basisdruck von < 1x10⁻⁶ mbar evakuieren.

Einen Wasserstofffluss von 50 slm einleiten und den Druck auf 200 mbar stabilisieren.

Das Substrat mittels RF-Induktionsheizung mit einer Rate von 20 °C/s auf 1100 °C

aufheizen, um eine In-situ-Reinigung und Wasserstoff-Terminierung der Oberfläche zu

erreichen. Halten Sie diese Temperatur für 5 Minuten.

Karbonisierungsschritt:

Die Temperatur auf 1350 °C erhöhen.

Einen Propanfluss (C₃H₈) von 10 sccm für 3 Minuten einleiten, um eine dünne SiC-

Keimschicht auf der Siliziumoberfläche zu bilden. Dieser Schritt ist entscheidend, um die

Gitterfehlanpassung zwischen Si und SiC zu überbrücken.

SiC-Wachstum:

Den Propanfluss stoppen.

Den TCMS-Bubbler auf einer konstanten Temperatur halten (z.B. 20 °C), um einen

stabilen Dampfdruck zu gewährleisten.

Den TCMS-Dampf mit einem H₂-Trägergasfluss von 50 sccm in die Reaktorkammer leiten.

Die Abscheidung für die gewünschte Zeit durchführen (z.B. 60 Minuten für eine

Schichtdicke von ca. 1-2 µm).

Abkühlen und Entladen:
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Den TCMS-Fluss stoppen.

Die RF-Heizung ausschalten und das Substrat unter einem H₂-Fluss von 50 slm auf

Raumtemperatur abkühlen lassen.

Den H₂-Fluss stoppen und die Kammer mit Stickstoff belüften.

Den beschichteten Wafer aus der Kammer entnehmen.

4. Charakterisierung

Schichtdicke: Ellipsometrie oder Rasterelektronenmikroskopie (REM) im Querschnitt.

Kristallstruktur: Röntgenbeugung (XRD).

Oberflächenmorphologie: Rasterkraftmikroskopie (AFM) oder REM.

Chemische Zusammensetzung: Röntgenphotoelektronenspektroskopie (XPS).

Visualisierungen
Logischer Ablauf der SiC-Abscheidung
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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